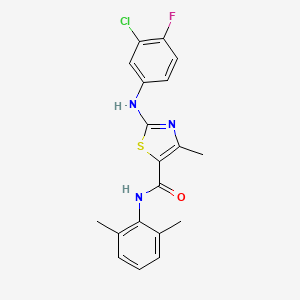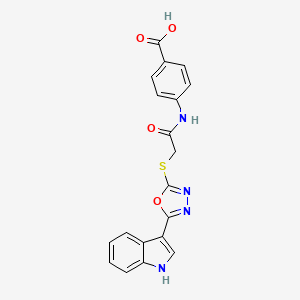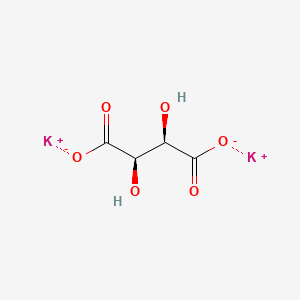
PD-1/PD-L1-IN-40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-40 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint regulation, which is a mechanism that cancer cells exploit to evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-40 involves multiple steps, including the formation of biphenyl derivatives, which are known for their inhibitory activity against the PD-1/PD-L1 interaction . The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and selectivity. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-40 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced species.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s pharmacological properties .
Scientific Research Applications
PD-1/PD-L1-IN-40 has a wide range of scientific research applications, particularly in the fields of:
Mechanism of Action
PD-1/PD-L1-IN-40 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, allowing the immune system to mount a more effective response against cancer cells . The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. Key pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and immune evasion .
Comparison with Similar Compounds
PD-1/PD-L1-IN-40 can be compared with other PD-1/PD-L1 inhibitors, such as:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody targeting PD-L1
Compared to these monoclonal antibodies, this compound, as a small-molecule inhibitor, offers advantages such as better oral bioavailability, higher tumor penetration, and potentially fewer side effects .
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(22-7-8-24-9-11-26-12-10-24)16-3-1-15(2-4-16)18-13-17-5-6-21-19(17)23-14-18/h1-6,13-14H,7-12H2,(H,21,23)(H,22,25) |
InChI Key |
JSNBCUUKHWFKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)




![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


